molecular formula C17H19N5O2 B2555901 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide CAS No. 1170299-76-9

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide

Cat. No.: B2555901
CAS No.: 1170299-76-9
M. Wt: 325.372
InChI Key: MMDUHSZTVVDQOK-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide: is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a pyrazole ring, an oxadiazole ring, and a phenylacetamide moiety. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the condensation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrazoles or oxadiazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies.

Medicine: The compound has been investigated for its pharmacological properties, such as antileishmanial and antimalarial activities.

Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the application, but it generally involves binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

  • Oxadiazole derivatives: These compounds contain the oxadiazole ring and are used in various chemical and biological applications.

Uniqueness: N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide stands out due to its dual functionality, combining both pyrazole and oxadiazole rings, which enhances its chemical and biological properties.

This compound's multifaceted nature makes it a valuable asset in scientific research and industrial applications. Its unique structure and diverse reactivity profile continue to inspire new discoveries and innovations in various fields.

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Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10-5-6-13(7-11(10)2)9-15(23)18-17-20-19-16(24-17)14-8-12(3)21-22(14)4/h5-8H,9H2,1-4H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUHSZTVVDQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=NN3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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